Technical Guide: Physicochemical Properties of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride
Technical Guide: Physicochemical Properties of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. Due to the limited availability of specific experimental data for this compound in public databases, this document also includes detailed, generalized experimental protocols for determining key physicochemical parameters. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, enabling them to better understand, handle, and utilize this compound in their work.
Core Physical and Chemical Data
| Property | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride | 4-Aminobiphenyl | 3-(Trifluoromethyl)aniline |
| CAS Number | 811842-42-9[1] | 92-67-1[2] | 98-16-8 |
| Molecular Formula | C13H11ClF3N[1] | C12H11N[2] | C7H6F3N |
| Molecular Weight | 273.68 g/mol [1] | 169.22 g/mol [3] | 161.12 g/mol |
| Melting Point | Data not available | 53.5 °C[2] | 5 - 6 °C |
| Boiling Point | Data not available | 302 °C[2] | 187 °C |
| Solubility | Data not available | Slightly soluble in cold water; readily soluble in hot water, acetone, chloroform, diethyl ether, and ethanol.[4] | Data not available |
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic compound like 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new capillary tube with the sample. Set the heating rate to a slow and steady 1-2 °C/minute, starting from a temperature approximately 20 °C below the approximate melting point observed in the initial run.
-
Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and biological testing.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Analytical balance
-
Pipettes and graduated cylinders
-
A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
Procedure (Qualitative):
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for at least 30 seconds.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound.
References
- 1. 3'-TRIFLUOROMETHYL-BIPHENYL-3-YLAMINE HYDROCHLORIDE | 811842-42-9 [amp.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
